molecular formula C11H10BrN B13922442 6-Bromo-3-cyclopropyl-1H-indole

6-Bromo-3-cyclopropyl-1H-indole

Cat. No.: B13922442
M. Wt: 236.11 g/mol
InChI Key: OZPBFELLDBURGP-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropyl-1H-indole (CAS: 1360934-39-9) is a brominated indole derivative with the molecular formula C₁₁H₁₀BrN and a molecular weight of 236.11 g/mol . The compound features a bromine atom at the 6-position of the indole ring and a cyclopropyl substituent at the 3-position. The cyclopropyl group introduces rigidity and unique steric effects, which may influence binding affinity and metabolic stability in biological systems.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

6-bromo-3-cyclopropyl-1H-indole

InChI

InChI=1S/C11H10BrN/c12-8-3-4-9-10(7-1-2-7)6-13-11(9)5-8/h3-7,13H,1-2H2

InChI Key

OZPBFELLDBURGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Bromo-3-cyclopropyl-1H-indole

General Synthetic Strategy

The synthesis of 6-Bromo-3-cyclopropyl-1H-indole generally involves:

  • Starting from a brominated aniline or indole derivative.
  • Introduction of the cyclopropyl group at the 3-position via substitution or cyclopropanation reactions.
  • Protection and deprotection steps if necessary.
  • Use of reduction or functional group transformation reactions to achieve the target compound.

Detailed Synthetic Route from 3-Bromo-2-methyl-aniline

One robust synthetic approach to obtain 3-cyclopropyl substituted bromoindole derivatives, which can be adapted for 6-bromo substitution, is described in recent medicinal chemistry research. The key steps are:

Step 1: Formation of 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline
  • React 3-bromo-2-methyl-aniline with (1-ethoxycyclopropoxy)-trimethylsilane in methanol with acetic acid.
  • The reaction proceeds at room temperature with subsequent reflux overnight.
  • This step installs a protected cyclopropyl moiety on the aniline nitrogen.
  • The product is obtained as a colorless oil in quantitative yield.
Step 2: Conversion to 3-bromo-N-cyclopropyl-2-methyl-aniline
  • Treat the above intermediate with borane-tetrahydrofuran complex (BH3-THF) at 0°C, followed by reflux.
  • The reaction reduces the methoxycyclopropyl group to cyclopropyl.
  • Quenching and extraction yield the cyclopropyl-substituted aniline derivative.
Step 3: Cyclization to Indole Core
  • The cyclopropyl-substituted aniline can undergo cyclization under appropriate conditions to form the indole ring with the cyclopropyl substituent at the 3-position.
  • Bromination at the 6-position can be introduced either before or after cyclization depending on the starting material.

This synthetic sequence is supported by detailed NMR, LC-MS, and chromatographic data confirming the structure and purity of intermediates and final products.

Alternative Method: Friedel-Crafts Acylation and Subsequent Transformations

A patent discloses a method to prepare 6-bromoindole derivatives starting from 6-bromoindole itself, which can be adapted for the cyclopropyl substitution at the 3-position.

Stepwise Outline:
Step Reaction Type Reagents/Conditions Product/Intermediate
1 Friedel-Crafts Acylation 6-Bromoindole, AlCl3, oxalyl chloride, CH2Cl2, reflux 2 h 2-(6-Bromo-1H-indol-3-yl)-2-oxo acetyl chloride
2 Amidation Ammoniacal liquor, water, room temperature 4 h 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide
3 Reduction Lithium aluminium hydride (LiAlH4), THF, reflux 8 h 2-(6-Bromo-1H-indol-3-yl) ethylamine
4 Protection (Boc group) tert-Butyl dicarbonate, 4-dimethylaminopyridine (DMAP), CH2Cl2, room temperature 10 h Tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamic acid

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Cyclopropylation of bromoaniline 3-Bromo-2-methyl-aniline (1-Ethoxycyclopropoxy)-trimethylsilane, BH3-THF High yield, well-characterized steps Multi-step, requires borane handling
Friedel-Crafts acylation route 6-Bromoindole AlCl3, oxalyl chloride, LiAlH4, Boc protection Good control of functionalization Does not directly install cyclopropyl
Catalytic reductive deoxygenation Isatin derivatives B(C6F5)3, methylphenylsilane Mild, broad scope, catalytic Requires suitable isatin precursors

Detailed Research Outcomes and Characterization

  • The cyclopropylation method yields intermediates confirmed by LC-MS with expected molecular ions and retention times.
  • NMR spectral data (1H, 13C) provide detailed chemical shift assignments consistent with proposed structures.
  • Chromatographic purification (silica gel column chromatography) ensures high purity.
  • The Friedel-Crafts route achieves high purity intermediates (>95%) confirmed by TLC and NMR.
  • Catalytic methods demonstrate efficient conversion with minimal side products under mild conditions, as verified by product isolation and spectral analysis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclopropyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-cyclopropyl-1H-indole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclopropyl-1H-indole involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom and cyclopropyl group can enhance the compound’s binding affinity and selectivity . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 6-Bromo-3-cyclopropyl-1H-indole and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 3 Melting Point (°C) Key Applications/Features References
6-Bromo-3-cyclopropyl-1H-indole C₁₁H₁₀BrN 236.11 Cyclopropyl N/A Structural rigidity; drug design
6-Bromo-3-(1H-imidazol-5-yl)-1H-indole (Compound 35) C₂₀H₂₀BrN₃O₂ ~414.3 1-(2,5-Dimethoxyphenethyl)imidazole 133–134 Biological activity screening
5-Bromo-3-(triazolylethyl)-1H-indole (Compound 9c) C₁₉H₁₇BrN₄O₂ ~427.08 Triazole-ethyl linker with 3,5-dimethoxyphenyl N/A Antioxidant potential
tert-Butyl 6-bromo-1H-indole-1-carboxylate C₁₃H₁₄BrNO₂ ~296.16 tert-Butyl carboxylate N/A Synthetic intermediate

Key Structural and Functional Differences

In contrast, bulkier groups like the phenethyl-imidazole in Compound 35 may improve π-π stacking interactions but reduce solubility . Triazole and Imidazole Moieties: Compounds such as 9c (triazole derivative) and 35 (imidazole derivative) exhibit hydrogen-bonding capabilities due to nitrogen-rich heterocycles, which are absent in the cyclopropyl-substituted analogue. These features are critical for interactions with biological targets like kinases or receptors .

Compound 35: Synthesized via condensation of 5-bromo-1H-indole-3-carbaldehyde with 2,5-dimethoxyphenethylamine, followed by cyclization . Compound 9c: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting the versatility of click chemistry for introducing triazole groups .

Physical and Spectral Properties

  • Melting Points : The cyclopropyl-substituted compound lacks reported melting point data, whereas Compound 35 melts at 133–134°C, likely due to stronger intermolecular forces from its extended aromatic system .
  • NMR Signatures : The cyclopropyl group is expected to show distinct proton signals (δ ~0.5–2.0 ppm for cyclopropyl CH₂ groups), contrasting with the downfield-shifted aromatic protons in imidazole or triazole derivatives (e.g., δ 7.23–7.80 ppm in Compound 9d) .

Drug Intermediate Utility: The tert-butyl carboxylate derivative () serves as a protective group in peptide synthesis, whereas 6-bromo-3-cyclopropyl-1H-indole’s compact structure makes it a candidate for fragment-based drug discovery .

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